An In-Depth Technical Guide to the Basic Properties of 1-[3-(1H-pyrrol-1-yl)phenyl]ethanone
An In-Depth Technical Guide to the Basic Properties of 1-[3-(1H-pyrrol-1-yl)phenyl]ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical and structural properties of 1-[3-(1H-pyrrol-1-yl)phenyl]ethanone, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. While this specific molecule is not extensively documented in peer-reviewed literature, this guide synthesizes available data from chemical databases and provides expert insights into its synthesis, characterization, and potential biological relevance based on the well-established chemistry of the pyrrole and acetophenone moieties. The document is structured to offer a foundational understanding for researchers interested in exploring the utility of this compound in drug discovery and development.
Introduction and Chemical Identity
1-[3-(1H-pyrrol-1-yl)phenyl]ethanone (Figure 1) is an organic compound featuring a central phenyl ring substituted with an acetyl group at the 1-position and a 1H-pyrrol-1-yl group at the 3-position. The pyrrole ring is a five-membered aromatic heterocycle that is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] The acetophenone moiety is also a common structural motif in medicinal chemistry and serves as a versatile synthetic handle.[3] The combination of these two pharmacophores in a meta-substituted pattern on a phenyl ring suggests that 1-[3-(1H-pyrrol-1-yl)phenyl]ethanone could serve as a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.[1][4]
Figure 1. Chemical Structure of 1-[3-(1H-pyrrol-1-yl)phenyl]ethanone
Table 1: Chemical Identity
| Identifier | Value | Source(s) |
| IUPAC Name | 1-[3-(1H-pyrrol-1-yl)phenyl]ethanone | - |
| CAS Number | 154559-69-0 | [5][6][7] |
| Molecular Formula | C₁₂H₁₁NO | [5][7] |
| Molecular Weight | 185.22 g/mol | [5][7] |
| SMILES | CC(=O)C1=CC(=CC=C1)N2C=CC=C2 | [5] |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway: The Paal-Knorr Synthesis
The most direct and widely applicable method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[8][9][10] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions.[8][9] For the synthesis of 1-[3-(1H-pyrrol-1-yl)phenyl]ethanone, the logical precursors would be 3-aminoacetophenone and 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde).
The proposed reaction mechanism, illustrated below, begins with the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate the reactive 1,4-dicarbonyl intermediate, succinaldehyde. This is followed by the nucleophilic attack of the amino group of 3-aminoacetophenone on one of the carbonyl groups, leading to the formation of a hemiaminal. Subsequent intramolecular cyclization and dehydration steps yield the aromatic pyrrole ring.
Caption: Proposed Paal-Knorr synthesis of 1-[3-(1H-pyrrol-1-yl)phenyl]ethanone.
Spectroscopic Characterization
The structural confirmation of synthesized 1-[3-(1H-pyrrol-1-yl)phenyl]ethanone would rely on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not publicly available, predicted data based on its structure and data from analogous compounds can provide a reliable reference.[11]
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and pyrrole rings, as well as a characteristic singlet for the methyl protons of the acetyl group. The protons on the pyrrole ring typically appear as triplets, while the substitution pattern on the phenyl ring will give rise to a more complex multiplet pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the methyl carbon of the acetyl group, and the aromatic carbons of both the phenyl and pyrrole rings. The chemical shift of the carbonyl carbon will be in the characteristic downfield region for ketones.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of 1-[3-(1H-pyrrol-1-yl)phenyl]ethanone is expected to exhibit characteristic absorption bands.[12] A strong absorption band around 1680 cm⁻¹ would indicate the presence of the carbonyl (C=O) stretching vibration of the ketone. Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹, while C-H stretching of the methyl group will appear just below 3000 cm⁻¹. The C-N stretching of the pyrrole ring is expected to be observed in the 1300-1200 cm⁻¹ region.
2.2.3. Mass Spectrometry (MS)
Mass spectrometric analysis would be used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion (M⁺) peak at m/z 185, corresponding to the molecular weight of C₁₂H₁₁NO. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
Physicochemical Properties
While experimentally determined physicochemical properties are not available, computational models provide valuable estimates for key parameters relevant to drug development.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 22 Ų | [5][7] |
| LogP (Octanol-Water Partition Coefficient) | 2.6799 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 2 | [5][7] |
These computed values suggest that 1-[3-(1H-pyrrol-1-yl)phenyl]ethanone possesses drug-like properties according to Lipinski's rule of five, with good potential for oral bioavailability. The moderate LogP value indicates a balance between hydrophilicity and lipophilicity.
Potential Biological Activities and Applications
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] Similarly, acetophenone derivatives have been explored for various pharmacological applications.[3][4][13]
Given its structural components, 1-[3-(1H-pyrrol-1-yl)phenyl]ethanone could serve as a key intermediate for the synthesis of novel compounds with potential therapeutic value. For instance, the ketone functionality can be readily modified to introduce further diversity and explore structure-activity relationships. It could be a precursor for the synthesis of more complex heterocyclic systems or for the introduction of pharmacophores known to interact with specific biological targets.
The meta-substitution pattern on the phenyl ring provides a specific spatial arrangement of the pyrrole and acetyl groups, which could be crucial for binding to target proteins. Further derivatization of this scaffold could lead to the discovery of novel inhibitors of enzymes or modulators of receptors implicated in various diseases. For example, some pyrrole derivatives have shown potential as neuroprotective agents.[14][15][16]
Caption: Logical relationships for the potential applications of 1-[3-(1H-pyrrol-1-yl)phenyl]ethanone.
Conclusion
1-[3-(1H-pyrrol-1-yl)phenyl]ethanone is a structurally interesting molecule that combines two important pharmacophores. While detailed experimental data for this specific compound is sparse, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and the known biological relevance of its constituent moieties. The insights and proposed methodologies presented herein are intended to facilitate further research and development of novel compounds derived from this promising scaffold.
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